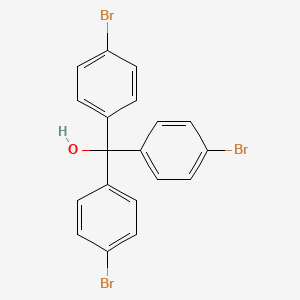

Tris(4-bromophenyl)methanol

Description

Contextualization within Organic and Materials Synthesis Paradigms

In the landscape of modern chemical synthesis, the demand for functional molecules with tailored properties is ever-increasing. Tris(4-bromophenyl)methanol fits seamlessly into this paradigm as a pivotal starting material. The presence of three bromine atoms provides reactive handles for a multitude of cross-coupling reactions, most notably the Yamamoto and Suzuki coupling reactions. researchgate.netethz.ch This reactivity allows for the programmed assembly of large, three-dimensional structures.

The primary application of this compound in contemporary research lies in the synthesis of porous organic frameworks (POFs) and other microporous organic polymers. researchgate.netrsc.org These materials are characterized by high surface areas and permanent porosity, making them promising candidates for applications in gas storage and separation, catalysis, and sensing. The tetrahedral geometry of the triphenylmethane (B1682552) core, when extended through polymerization, leads to the formation of robust, non-planar networks that resist close packing, thereby creating intrinsic voids and pores.

Historical Developments in Triarylalkane Chemistry Relevant to this compound

The story of this compound is built upon the foundational discoveries in triarylmethane chemistry. The parent compound, triphenylmethane, was first synthesized in 1872. A significant milestone in this field was the structural elucidation of triphenylmethane dyes in 1878 by the German chemist Emil Fischer, which established the central carbon atom bonded to three aryl groups. This fundamental understanding of the triarylmethane framework paved the way for the synthesis and exploration of a vast array of derivatives.

The development of triarylmethane dyes, which were among the first synthetic colorants, spurred extensive research into the reactivity and properties of this class of compounds. mdpi.com While most of the early work focused on dyes with auxochromic groups like amines and hydroxyls, the underlying principles of synthesis and functionalization are directly applicable to halogenated derivatives like this compound. The advent of modern cross-coupling reactions in the latter half of the 20th century then unlocked the full potential of such brominated scaffolds, transforming them from mere curiosities into powerful tools for materials synthesis.

Significance of this compound as a Versatile Synthetic Scaffold

The versatility of this compound as a synthetic scaffold stems from its unique combination of a central functional group and peripheral reactive sites. The hydroxyl group can be a site for further chemical transformations, or it can be a key feature in the final material, for instance, by participating in hydrogen bonding to influence the material's properties. rsc.org

The three bromine atoms on the phenyl rings are the primary points of extension for building larger, more complex structures. Through reactions like the Yamamoto coupling, these bromine atoms can be homocoupled to form new carbon-carbon bonds, leading to the creation of extended porous aromatic frameworks (PAFs). researchgate.net For example, this compound can be used to synthesize monomers that are then polymerized to create materials with high surface areas, suitable for adsorbing organic pollutants or for gas storage applications. researchgate.netornl.gov The ability to precisely place functional groups via the bromo-substituents makes this compound a highly valuable and adaptable tool in the chemist's arsenal (B13267) for constructing novel functional materials.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H13Br3O | chemspider.combldpharm.com |

| Molecular Weight | 497.02 g/mol | bldpharm.com |

| Appearance | White solid | rsc.org |

| Synthesis | From p-dibromobenzene and diethyl carbonate | rsc.org |

Spectroscopic Data of a Closely Related Compound: Tris(4-bromophenyl)amine

| Technique | Key Signals/Bands | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 7.33 (d, 6H), 6.91 (d, 6H) | mdpi.com |

| 13C NMR (CDCl3) | δ 146.02, 132.50, 125.60, 116.05 | mdpi.com |

| FT-IR (KBr, cm-1) | 1578, 1518, 1400, 1372, 1173, 1069, 1011, 843, 806 | rsc.org |

| UV-Vis (λmax) | 315 nm | theaic.org |

Properties of Porous Organic Polymers Derived from this compound Precursors

| Polymer Name/Type | Precursor Monomer | BET Surface Area (m2/g) | CO2 Uptake | Reference |

|---|---|---|---|---|

| PAF-5 | 1,3,5-tris(4-bromophenyl)benzene | 1503 | Not specified | researchgate.net |

| TAF | Tris(4-bromophenyl)methane | Not specified | Data available for functionalized versions | rsc.org |

| TAF-OH | Functionalized Tris(4-bromophenyl)methane | Not specified | Adsorption isotherms reported | rsc.org |

| TAF-NH2 | Functionalized Tris(4-bromophenyl)methane | Not specified | Adsorption isotherms reported | rsc.org |

| POF 1D | Aryl aldehyde and phloroglucinol (B13840) derivatives | Not specified | 9.0 wt. % (2.04 mmol g-1) at 298 K and 1 bar | ornl.gov |

Structure

3D Structure

Properties

Molecular Formula |

C19H13Br3O |

|---|---|

Molecular Weight |

497.0 g/mol |

IUPAC Name |

tris(4-bromophenyl)methanol |

InChI |

InChI=1S/C19H13Br3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H |

InChI Key |

HKMMESHJKVJWIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tris 4 Bromophenyl Methanol

Established Synthetic Pathways for Tris(4-bromophenyl)methanol

The construction of the this compound scaffold relies on robust and well-documented synthetic strategies. The most prevalent of these are mediated by highly reactive organometallic intermediates, which act as potent nucleophiles to attack a central carbonyl carbon.

The Grignard reaction is a cornerstone in the synthesis of tertiary alcohols like this compound. mnstate.edutsijournals.com This pathway involves the preparation of a Grignard reagent, 4-bromophenylmagnesium bromide, by reacting 1,4-dibromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educerritos.edu The successful formation of the Grignard reagent is critical and often requires activation of the magnesium surface, for which methods like the addition of a small crystal of iodine or physical crushing can be employed. mnstate.edu

Once the 4-bromophenylmagnesium bromide is formed, it can be reacted with a suitable carbonyl-containing electrophile. Two common approaches are:

Reaction with an Ester: The Grignard reagent is added to an ester such as diethyl carbonate or ethyl 4-bromobenzoate. The reaction proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate which then eliminates an ethoxide group to yield 4,4'-dibromobenzophenone. A second equivalent of the Grignard reagent immediately attacks the newly formed ketone, leading to a magnesium alkoxide intermediate. mnstate.edu

Reaction with a Ketone: A more direct approach involves the reaction of the Grignard reagent with 4,4'-dibromobenzophenone. This single addition step also forms the magnesium alkoxide intermediate.

In both variations, the reaction is completed by an acidic workup (e.g., with aqueous sulfuric acid or ammonium chloride) to protonate the alkoxide, yielding the final product, this compound. tsijournals.comodinity.com Anhydrous conditions are paramount throughout the process, as the strongly basic Grignard reagent will readily react with protic solvents like water, leading to the formation of bromobenzene as a byproduct and a reduction in yield. cerritos.eduodinity.com

Organolithium reagents serve as a powerful alternative to Grignard reagents. uni-muenchen.de The synthesis can be performed by first generating 4-bromophenyllithium. This is typically achieved through a halogen-lithium exchange reaction between 1,4-dibromobenzene and an alkyllithium reagent like n-butyllithium at low temperatures. Similar to the Grignard pathway, the highly nucleophilic 4-bromophenyllithium is then reacted with an appropriate electrophile like diethyl carbonate or 4,4'-dibromobenzophenone, followed by an aqueous workup to afford the desired tertiary alcohol.

Table 1: Comparison of Organometallic Pathways

| Feature | Grignard Synthesis | Organolithium Synthesis |

| Organometallic Reagent | 4-bromophenylmagnesium bromide | 4-bromophenyllithium |

| Reagent Preparation | Reaction of 1,4-dibromobenzene with Mg metal | Halogen-lithium exchange with n-BuLi |

| Key Electrophiles | Diethyl carbonate, Ethyl 4-bromobenzoate, 4,4'-dibromobenzophenone | Diethyl carbonate, 4,4'-dibromobenzophenone |

| Reaction Conditions | Anhydrous ether solvent (e.g., THF, diethyl ether) | Anhydrous ether solvent, typically at low temperatures |

| Workup | Acidic aqueous solution (e.g., H₂SO₄, NH₄Cl) | Aqueous solution |

| Primary Challenge | Maintaining anhydrous conditions; Mg activation | Handling pyrophoric alkyllithium reagents; low temperatures |

The synthesis of triarylcarbinols is fundamentally a problem of constructing three new carbon-carbon bonds around a central carbon atom. The dominant strategy involves the nucleophilic addition of an aryl group to a carbonyl carbon. fiveable.me

In the context of organometallic syntheses, the carbon atom of the aryl group bonded to the metal (magnesium or lithium) possesses significant carbanionic character. This makes it a potent nucleophile. The carbonyl carbon of an ester or ketone, conversely, is electrophilic due to the polarization of the carbon-oxygen double bond. The reaction mechanism is a classic nucleophilic addition where the aryl nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a new C-C sigma bond. tsijournals.comfiveable.me

When an ester like diethyl carbonate is used as the starting material, the process involves a sequential double addition. This strategy builds the triaryl framework in a stepwise fashion on a single starting molecule. The use of a ketone like 4,4'-dibromobenzophenone as the electrophile represents a more convergent approach, where two of the aryl rings are already in place and only the final carbon-carbon bond needs to be formed. Other carbon-carbon bond-forming reactions like Friedel-Crafts reactions are less commonly employed for this specific target due to potential competing reactions and rearrangement issues.

Purification and Spectroscopic Characterization Techniques for Synthetic Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts (such as bromobenzene or the biphenyl coupling product), and residual reagents. The primary method for purification of solid triarylcarbinols is recrystallization. odinity.com The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. Isopropyl alcohol is often a suitable solvent for recrystallizing triarylcarbinols. odinity.com Column chromatography over silica gel is another effective purification technique, particularly for removing more closely related impurities. A solvent system of ethyl acetate and a nonpolar solvent like hexanes is typically used as the eluent. chemicalbook.com

Once purified, the identity and purity of the compound are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals in the aromatic region (typically 7.0-7.6 ppm) corresponding to the protons on the three bromophenyl rings. The hydroxyl proton would appear as a singlet, the chemical shift of which can vary depending on solvent and concentration. ¹³C NMR would show distinct signals for the different carbon environments: the central carbinol carbon, the four unique aromatic carbons of the bromophenyl groups, and the carbon bearing the bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. youtube.com Key absorptions for this compound would include a broad peak in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group. odinity.com Sharp peaks in the 3000-3100 cm⁻¹ range correspond to aromatic C-H stretching, while C=C stretching in the aromatic rings appears around 1450-1600 cm⁻¹. A strong absorption corresponding to the C-Br bond would be expected in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of three bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and bromine-containing fragments, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observation |

| ¹H NMR | Signals in the aromatic region (doublets); singlet for the -OH proton. |

| ¹³C NMR | Signal for the central carbinol carbon; signals for aromatic carbons. |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹); Aromatic C-H stretch (~3000-3100 cm⁻¹); Aromatic C=C stretch (~1450-1600 cm⁻¹); C-Br stretch (~500-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak showing a characteristic isotopic pattern due to the three bromine atoms. |

Advances in Reaction Conditions and Yield Optimization

Optimizing the synthesis of this compound primarily focuses on maximizing the yield and purity by carefully controlling the reaction parameters of the organometallic pathways. researchgate.net

Key areas for optimization include:

Solvent Choice: While diethyl ether and THF are standard, their differing boiling points and abilities to solvate the Grignard reagent can influence reaction rates and yields. THF, with its higher boiling point, can allow for higher reaction temperatures if needed, but diethyl ether is often sufficient.

Temperature Control: Grignard reagent formation is an exothermic process. Maintaining a gentle reflux is often optimal for initiation and completion without promoting excessive side reactions like Wurtz coupling, which forms 4,4'-dibromobiphenyl. The subsequent addition of the carbonyl compound is also typically managed at controlled temperatures, often starting at 0 °C and allowing the reaction to warm to room temperature.

Reagent Purity and Stoichiometry: The purity of the magnesium and the aryl halide is crucial. The stoichiometry must be carefully controlled; for the reaction with an ester, slightly more than two equivalents of the Grignard reagent are needed, while for the reaction with a ketone, slightly more than one equivalent is required to drive the reaction to completion.

Workup Procedure: The method of quenching the reaction and protonating the alkoxide can impact the isolation of the final product. Careful, slow addition of the reaction mixture to ice-cold acid minimizes heat generation that could cause degradation of the product. mnstate.edu

Recent advances in organic synthesis, such as the use of flow chemistry, could potentially be applied to these reactions. A flow setup could offer better control over temperature and reaction time, potentially improving yields and safety, especially for large-scale preparations.

Chemical Reactivity and Derivatization Strategies for Tris 4 Bromophenyl Methanol

Transformations Involving the Central Carbinol Moiety

The tertiary alcohol group at the core of Tris(4-bromophenyl)methanol is a key site for chemical modification. Its reactivity is influenced by the steric hindrance imposed by the three bulky bromophenyl groups.

Reactions of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group of this compound can undergo traditional alcohol reactions such as etherification and esterification. However, the steric bulk surrounding the central carbon can necessitate more forcing reaction conditions or specialized reagents compared to less hindered alcohols.

Etherification: The formation of an ether linkage from the hydroxyl group typically involves reaction with an alkyl halide in the presence of a base. Due to the sterically hindered nature of the tertiary alcohol, stronger bases and higher temperatures may be required to achieve reasonable yields.

Esterification: Similarly, the esterification of this compound with carboxylic acids or their derivatives can be challenging. Standard Fischer esterification conditions (acid catalyst and heat) may be slow. More reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine, can facilitate the formation of the corresponding ester.

| Reaction Type | Reagents | Product Type | Notes |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Tris(4-bromophenyl)methyl ether | Requires forcing conditions due to steric hindrance. |

| Esterification | Acid chloride/anhydride, Pyridine | Tris(4-bromophenyl)methyl ester | More reactive acylating agents are preferred. |

Oxidation and Reduction Pathways at the Methanol (B129727) Center

The oxidation state of the central carbon atom in this compound can be altered through oxidation and reduction reactions.

Oxidation: Oxidation of the tertiary alcohol in this compound does not lead to a ketone, as there is no hydrogen atom on the carbinol carbon to be removed. Instead, under strongly oxidizing conditions, cleavage of a carbon-carbon bond could occur. However, a more common and synthetically useful transformation is the formation of the stable tris(4-bromophenyl)methyl cation (trityl cation) upon treatment with a strong acid. This highly colored and electrophilic species can then be used in further reactions. While reagents like potassium permanganate (KMnO4) and pyridinium chlorochromate (PCC) are common oxidizing agents for primary and secondary alcohols, their reaction with tertiary alcohols like this compound is not straightforward for simple oxidation to a carbonyl group libretexts.orgorganic-chemistry.orglibretexts.orgasianpubs.orgyoutube.com.

Reduction: The reduction of the carbinol moiety in this compound to form tris(4-bromophenyl)methane can be achieved using reducing agents capable of cleaving the C-O bond. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), in the presence of a Lewis acid, or catalytic hydrogenation under forcing conditions, can effect this transformation youtube.comadichemistry.comlumenlearning.comchemistrysteps.commasterorganicchemistry.com.

| Transformation | Reagents | Product |

| Cation Formation | Strong acid (e.g., H2SO4) | Tris(4-bromophenyl)methyl cation |

| Reduction | LiAlH4 / Lewis acid or Catalytic Hydrogenation | Tris(4-bromophenyl)methane |

Functionalization of the Peripheral Aryl Bromide Substituents

The three bromine atoms on the phenyl rings of this compound offer multiple sites for the introduction of new functional groups and the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the aryl bromide positions. The reactivity of the aryl bromides allows for sequential or simultaneous coupling, depending on the reaction conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures. By reacting this compound with three equivalents of an arylboronic acid, a tris(biphenyl)methanol derivative can be synthesized youtube.comyonedalabs.comlibretexts.orgnih.govmdpi.com.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl-alkynyl structures, which are important in materials science and medicinal chemistry wikipedia.orgorganic-chemistry.orgnih.govntu.edu.twlibretexts.org.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. A study on the closely related tris(4-bromophenyl)methylsilane demonstrated a successful Heck coupling with 4-vinylpyridine, suggesting that this compound would undergo similar transformations to yield tris(4-styrylphenyl)methanol derivatives nih.govorganic-chemistry.orgeurjchem.combeilstein-journals.org.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base | Tris(biphenyl)methanol derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Tris(alkynylphenyl)methanol derivative |

| Heck | Alkene | Pd catalyst, Base | Tris(alkenylphenyl)methanol derivative |

Nucleophilic Substitutions on Aryl Halides

Nucleophilic aromatic substitution (SNAr) on the aryl bromide moieties of this compound is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The hydroxyl group of the carbinol moiety is not a sufficiently strong activating group for this type of reaction under standard conditions. Therefore, direct displacement of the bromine atoms by common nucleophiles is not a readily accessible synthetic route without further modification of the aromatic rings nih.gov.

Synthesis of Advanced Tris(aryl)methanol Derivatives

The derivatization of this compound through the reactions described above opens pathways to a wide array of advanced tris(aryl)methanol derivatives with tailored properties.

For instance, the synthesis of Tris(4-azidophenyl)methanol has been reported. This derivative is prepared from the corresponding tris(4-aminophenyl)methanol, which can be envisioned as being accessible from this compound via reactions that introduce an amino group, followed by diazotization and azide substitution rsc.org. This azido-functionalized molecule can then serve as a platform for further modifications via click chemistry.

Furthermore, the cross-coupling reactions provide a direct route to highly functionalized triarylmethanol cores. For example, Suzuki-Miyaura coupling can be employed to synthesize tris(4'-methoxy-[1,1'-biphenyl]-4-yl)methanol , a derivative with extended conjugation and altered electronic properties. Similarly, Sonogashira coupling can lead to the formation of derivatives with rigid alkynyl linkers, which are of interest for the development of molecular wires and other functional materials.

The combination of reactions at the central carbinol and the peripheral aryl bromides allows for a modular approach to the synthesis of complex, three-dimensional molecules with precise control over their structure and function.

Tris(4-azidophenyl)methanol as a Key Precursor for "Click" Chemistry

A significant functional analogue of this compound is Tris(4-azidophenyl)methanol. In this derivative, the bromine atoms are replaced by azide (–N₃) groups, which are highly valuable for "click" chemistry, a class of reactions known for their high efficiency and selectivity. nih.govrsc.org The established synthesis for Tris(4-azidophenyl)methanol begins with a commercially available precursor, pararosaniline base (Tris(4-aminophenyl)methanol), which undergoes a one-pot diazotization followed by a substitution reaction with sodium azide. nih.gov

The true utility of Tris(4-azidophenyl)methanol lies in its role as a trifunctional scaffold for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a "click" reaction. rsc.org This reaction allows for the efficient coupling of the three azide groups with various terminal alkynes, leading to the formation of stable triazole rings. This strategy has been employed to synthesize a range of multifunctionalized molecules and materials. For instance, the reaction of Tris(4-azidophenyl)methanol with an alkyne-functionalized alcohol demonstrates the molecule's capacity to act as a core for building larger, functional structures. rsc.org

Interactive Data Table: Representative CuAAC "Click" Reaction

| Parameter | Details |

| Aryl Azide | Tris(4-azidophenyl)methanol |

| Alkyne | 2-Propyn-1-ol |

| Catalyst System | CuSO₄·5H₂O and Sodium Ascorbate |

| Solvent | Ethanol/Water (1:1) |

| Temperature | 70 °C |

| Yield | 98% |

| Product | (((hydroxymethanetriyl)tris(benzene-4,1-diyl))tris(1H-1,2,3-triazole-1,4-diyl))trimethanol |

Beyond cycloaddition reactions, Tris(4-azidophenyl)methanol has also been developed as a novel protecting group for thiols in peptoid synthesis. The azide groups can be reduced via a Staudinger reaction, facilitating a mild deprotection process. nih.gov

Other Multifunctionalized Analogues from this compound

The three bromine atoms on the phenyl rings of this compound are prime sites for derivatization through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for creating new carbon-carbon bonds. libretexts.org Two of the most prominent strategies are the Suzuki-Miyaura coupling and the Sonogashira coupling.

The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govorganic-chemistry.org This versatile reaction allows for the formation of biaryl structures and can be used to link the this compound core to a wide array of other aromatic and heteroaromatic systems. The general mechanism involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org While specific examples starting directly from this compound are not extensively detailed in readily available literature, the reactivity of aryl bromides in Suzuki couplings is a well-established principle applicable to this substrate. mdpi.comnih.gov

The Sonogashira coupling provides a powerful method for attaching alkyne groups to the aromatic rings of this compound. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This derivatization is particularly useful for synthesizing rigid, rod-like molecular extensions and for creating precursors to more complex conjugated systems. The resulting ethynyl-functionalized analogues are valuable building blocks for materials science and supramolecular chemistry. researchgate.neta2bchem.com For example, the successful coupling of various aryl bromides with terminal alkynes underscores the feasibility of applying this methodology to the trisubstituted core of this compound. organic-chemistry.orgscispace.com

Interactive Data Table: Overview of Cross-Coupling Strategies

| Coupling Reaction | Reactant 1 | Reactant 2 | Key Reagents | Bond Formed | Potential Product Type |

| Suzuki-Miyaura | Aryl Bromide (e.g., this compound) | Organoboron Compound (e.g., Phenylboronic acid) | Pd Catalyst, Base | Aryl-Aryl | Biaryl-functionalized Methanol |

| Sonogashira | Aryl Bromide (e.g., this compound) | Terminal Alkyne (e.g., Phenylacetylene) | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkynyl | Ethynyl-functionalized Methanol |

Through these and other derivatization strategies, this compound can be transformed into a diverse range of multifunctionalized analogues, highlighting its importance as a versatile scaffold in synthetic chemistry.

Applications of Tris 4 Bromophenyl Methanol As a Building Block in Advanced Materials Science

Construction of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

The tripodal structure of Tris(4-bromophenyl)methanol, featuring three reactive bromophenyl arms, serves as a versatile node for creating highly cross-linked and porous networks. These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable properties.

This compound is a key precursor for designing porous organic frameworks (POFs) and hyper-cross-linked polymers (HCPs) that feature accessible hydroxyl (-OH) groups within their porous structure. unimib.it The synthesis of these networks often involves polycondensation reactions where the bromine atoms are the primary reaction sites.

One common synthetic route is the Yamamoto-type Ullmann coupling reaction. unimib.it In this process, this compound monomers undergo a self-condensation reaction in the presence of a nickel catalyst, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], to form robust C-C bonds between the monomer units. This results in an amorphous, yet highly porous, three-dimensional aromatic framework. The central hydroxyl group of the original monomer remains intact and is distributed throughout the resulting polymer network, imparting specific functional properties to the material.

The synthesis can be summarized as follows:

Monomer: this compound

Reaction Type: Yamamoto Ullmann Homocoupling

Catalyst System: Typically Ni(COD)₂ with a ligand like 2,2'-bipyridine.

Resulting Linkage: C-C bonds between phenyl rings.

Final Structure: A porous aromatic framework with pendant hydroxyl groups.

These hydroxyl-functionalized networks are valued for their potential to act as solid supports for catalysts or as materials with tailored surface polarity for selective adsorption.

The inherent three-dimensional geometry of the this compound building block is crucial in directing the formation of microporous structures. The rigid, non-planar shape of the monomer prevents dense packing of the resulting polymer chains, thus ensuring the creation of permanent intrinsic microporosity. This leads to materials with high specific surface areas.

The presence of the hydroxyl group plays a dual role:

Pore Environment Modification: The -OH groups introduce polar sites within the otherwise nonpolar aromatic framework. This functionalization enhances the surface affinity for polar molecules, such as water or carbon dioxide, which can be advantageous for selective gas separation applications.

Post-Synthetic Modification: The hydroxyl group serves as a reactive handle for further functionalization of the porous network. This allows for the covalent grafting of other chemical moieties, enabling the fine-tuning of the framework's chemical and physical properties for specific applications.

The combination of a rigid, shape-persistent monomer and a functionalizable hydroxyl group allows for precise control over the final material's pore size, surface area, and chemical environment.

Precursors for Extended Organic Architectures

Beyond its direct use in polymerization, this compound is a precursor for creating other functional monomers that are then used to build more complex and extended organic structures, including microporous polymer networks designed for specialized applications like catalysis.

This compound can be chemically modified to introduce catalytically active sites. For example, the hydroxyl group can be used to anchor metal complexes, or the entire molecule can be transformed into a ligand precursor. The resulting functionalized monomers are then polymerized to create a microporous polymer network that acts as a heterogeneous catalyst.

The key advantages of incorporating such building blocks into a polymer network for catalysis include:

Site Isolation: The porous framework prevents the aggregation of active catalytic centers, maintaining high activity.

Enhanced Stability: The robust covalent network provides thermal and chemical stability to the catalytic sites.

Recyclability: As a solid-state material, the catalyst can be easily separated from the reaction mixture and reused.

Research in this area focuses on leveraging the structural benefits of the polymer network to enhance the efficiency and longevity of catalytic processes.

The use of a rigid, three-dimensional building block like this compound leads to the formation of amorphous, yet robust, polymer networks. The high degree of cross-linking imparted by the trifunctional monomer results in materials with significant thermal and chemical stability. These networks are typically insoluble in common organic solvents, a critical property for their application in heterogeneous catalysis and separation processes. The thermal stability ensures the material can withstand the conditions of various chemical reactions without degradation, preserving its porous structure and functionality.

| Property | Influence of this compound Building Block |

| Morphology | Amorphous, highly cross-linked 3D network |

| Porosity | Permanent intrinsic microporosity due to rigid, non-planar structure |

| Thermal Stability | High, due to the robust aromatic covalent framework |

| Solubility | Insoluble in common organic solvents |

Contributions to Supramolecular Chemistry and Crystal Engineering

In addition to forming covalently linked networks, this compound is a valuable molecule in the fields of supramolecular chemistry and crystal engineering. unimib.it Its ability to form predictable, non-covalent interactions allows for the construction of ordered molecular assemblies.

The key interactions that govern its self-assembly are:

Hydrogen Bonding: The central hydroxyl group can act as both a hydrogen bond donor and acceptor, directing the formation of specific supramolecular synthons.

Halogen Bonding: The bromine atoms on the phenyl rings can act as halogen bond donors, interacting with Lewis bases to form extended networks.

Aromatic Interactions: Pi-stacking and C-H···π interactions between the phenyl rings also contribute to the stability of the assembled structures.

Through a detailed analysis of its crystal structure, researchers can understand how these directional interactions guide the self-assembly process. unimib.it This knowledge is used to design and create complex, multi-component co-crystals and coordination-driven assemblies with desired topologies and properties, which have potential applications in areas such as nonlinear optics, molecular recognition, and guest encapsulation.

Investigating Self-Assembly Processes of Tris(aryl)methanol Scaffolds

The self-assembly of tris(aryl)methanol scaffolds, including this compound, is a process governed by a delicate balance of intermolecular forces that dictate the formation of ordered supramolecular structures. While specific studies on the self-assembly of this compound are not extensively documented, valuable insights can be drawn from analogous tris(aryl) compounds, such as 1,3,5-Tris(4-bromophenyl)benzene. Computational studies on related molecules have shown that the initial stages of aggregation in solution involve the formation of prenucleation clusters. These clusters are dynamic assemblies of monomers that precede the formation of a crystalline nucleus.

The primary driving forces for the self-assembly of these scaffolds are the interactions between the aromatic cores. For this compound, these would involve π-π stacking interactions between the bromophenyl rings of adjacent molecules. These interactions can lead to the formation of dimers, trimers, and larger oligomeric species in solution. The geometry of these small clusters is often a precursor to the arrangement of molecules in the final crystal lattice. The propeller-like shape of the this compound molecule influences the directionality of these interactions, guiding the assembly into specific motifs.

Crystal Packing and Intermolecular Interactions in Derived Structures

Halogen Bonding: The bromine atoms on the phenyl rings are capable of participating in halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the case of this compound, the bromine atoms could interact with the oxygen atom of the hydroxyl group or the π-system of an adjacent phenyl ring (Br···O or Br···π interactions). These directional interactions can provide additional stability and control over the crystal packing.

The combination of these diverse intermolecular forces results in a complex and well-defined three-dimensional supramolecular structure. The precise nature of the crystal packing will determine the macroscopic properties of the material, such as its melting point, solubility, and optical properties.

Table of Intermolecular Interactions in Tris(aryl)methanol Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bonding | O-H | O (hydroxyl) | 2.5 - 3.2 | Formation of chains or networks, primary structural motif. |

| Halogen Bonding | C-Br | O (hydroxyl), π-system | 3.0 - 3.5 | Directional control, stabilization of packing. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilization through aromatic interactions, often offset or T-shaped. |

| C-H···π Interactions | C-H (aromatic) | Phenyl Ring | 2.5 - 2.9 | Weak interactions contributing to overall lattice energy. |

Computational and Theoretical Investigations of Tris 4 Bromophenyl Methanol Systems

Quantum Chemical Studies of Electronic Structure and Reactivity of Tris(4-bromophenyl)methanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like this compound. These studies provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Molecular Geometry and Electronic Properties: DFT calculations are typically employed to determine the optimized molecular geometry of this compound. The molecule is expected to adopt a propeller-like conformation, with the three 4-bromophenyl groups twisted out of a common plane around the central carbinol carbon. This twisted arrangement is a result of steric hindrance between the bulky aryl groups.

A crucial aspect of quantum chemical studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, a HOMO-LUMO energy gap was calculated to be 5.302 eV, indicating significant stability. scispace.com Similar calculations for this compound would provide a quantitative measure of its electronic stability.

Reactivity and Active Sites: The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, making it susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the bromine atoms are likely to be electron-poor, indicating potential sites for nucleophilic interaction. This information is vital for predicting how the molecule will interact with other chemical species and for designing synthetic pathways.

A hypothetical table of calculated electronic properties for this compound, based on typical results from DFT calculations, is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability and low reactivity. |

| Dipole Moment | ~2.0 D | Suggests moderate polarity of the molecule. |

Molecular Dynamics Simulations of Derived Polymeric and Crystalline Systems

While quantum chemistry focuses on the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of large ensembles of molecules, such as in polymeric and crystalline states. MD simulations provide a dynamic view of how molecules interact, move, and organize themselves over time, which is crucial for understanding the macroscopic properties of materials.

Crystalline Systems: For crystalline systems of this compound, MD simulations can be used to study the stability of different crystal packing arrangements and to understand the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and halogen bonding involving the bromine atoms. These simulations can also provide insights into the mechanical properties of the crystals, such as their response to stress and strain. By simulating the system at different temperatures, one can also study phase transitions and the dynamics of molecular motion within the crystal lattice.

The following table outlines the potential applications of MD simulations in studying this compound-derived systems.

| System | Simulation Focus | Predicted Properties |

| Amorphous Polymer | Chain conformation and packing | Glass transition temperature, mechanical modulus |

| Crystalline Solid | Crystal packing and stability | Lattice parameters, intermolecular interactions, melting point |

| Polymer Solution | Solvation and chain dynamics | Radius of gyration, diffusion coefficients |

Theoretical Design Principles for Functional Materials Incorporating this compound Units

The integration of quantum chemical calculations and molecular dynamics simulations provides a powerful platform for the rational design of new functional materials. By understanding the structure-property relationships at the molecular level, it is possible to tailor the properties of materials for specific applications.

Design of Porous Materials: The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the design of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Theoretical calculations can be used to predict the structures of these frameworks and to estimate their pore sizes and surface areas. By computationally screening different organic linkers and metal nodes, it is possible to identify promising candidates for synthesis with desired gas sorption and separation properties. The bromine atoms on the phenyl rings also offer sites for post-synthetic modification, allowing for the fine-tuning of the properties of the porous material.

Design of Optoelectronic Materials: The electronic properties of this compound, as calculated by quantum chemical methods, can guide the design of new materials for optoelectronic applications. For instance, by chemically modifying the core structure, it may be possible to tune the HOMO-LUMO gap to achieve desired light absorption or emission properties. Theoretical studies can predict the effects of different functional groups on the electronic structure, enabling the in-silico design of molecules with tailored optical and electronic characteristics for use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Design of Catalysts: The hydroxyl group of this compound can act as a coordination site for metal ions, suggesting its potential use as a ligand in catalysis. Theoretical modeling can be used to study the binding of different metal ions to the molecule and to investigate the catalytic activity of the resulting complexes for various chemical reactions. By understanding the reaction mechanisms at a molecular level, it is possible to design more efficient and selective catalysts.

The principles for designing functional materials based on this compound are summarized in the table below.

| Material Type | Design Principle | Key Molecular Feature |

| Porous Frameworks | Control of pore size and functionality | Rigid 3D structure, functionalizable bromine atoms |

| Optoelectronic Materials | Tuning of HOMO-LUMO gap | Aromatic core, potential for functionalization |

| Catalysts | Coordination of active metal centers | Hydroxyl group as a binding site |

Future Perspectives and Emerging Research Directions for Tris 4 Bromophenyl Methanol

Development of Sustainable Synthetic Routes and Methodologies

The conventional synthesis of triarylmethanols often relies on Grignard reactions, which, while effective, present several challenges from a green chemistry perspective. These challenges include the use of volatile and flammable ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the requirement for strictly anhydrous conditions, and the generation of significant magnesium salt waste streams. beyondbenign.orgniscpr.res.in Future research is anticipated to focus on developing more sustainable and environmentally benign synthetic routes to Tris(4-bromophenyl)methanol and its derivatives.

Emerging strategies that could be applied to the synthesis of this compound include:

Greener Solvents for Grignard Reactions: Research has shown that solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be effective replacements for traditional ethereal solvents in Grignard reactions. umb.edu These solvents often exhibit higher boiling points and lower volatility, improving process safety.

Mechanochemistry: A mechanochemical approach, where the reaction is induced by mechanical force (e.g., ball milling) rather than by dissolving the reactants in a solvent, offers a significant leap forward in sustainable synthesis. This method can reduce or eliminate the need for bulk solvents, leading to a dramatic decrease in waste. soton.ac.uk

Tandem C-H Arylation/Oxidation Reactions: Recent advancements in catalysis have enabled the synthesis of triarylmethanols through a one-pot tandem reaction involving the arylation of diarylmethanes followed by in-situ oxidation. nsf.govnih.gov This approach avoids the pre-formation of organometallic reagents and can be more atom-economical. Adapting this methodology for a three-fold arylation could provide a novel and more sustainable pathway to this compound.

| Synthetic Methodology | Key Advantages | Potential Challenges for this compound Synthesis | Key Green Chemistry Principles Addressed |

|---|---|---|---|

| Traditional Grignard Reaction | High yield, well-established | Use of hazardous solvents, strict anhydrous conditions, salt waste | None |

| Grignard Reaction in Greener Solvents (e.g., 2-MeTHF) | Improved safety, potential for solvent recycling | May require optimization of reaction conditions | Safer Solvents & Auxiliaries |

| Mechanochemical Synthesis | Solvent-free or solvent-reduced, high energy efficiency | Scalability and control of reaction exothermicity | Pollution Prevention, Energy Efficiency |

| Tandem C-H Arylation/Oxidation | High atom economy, avoids pre-functionalization | Requires development of a suitable catalyst system for threefold arylation | Atom Economy, Reduction of Derivatives |

Exploration of Novel Material Applications beyond Porous Frameworks

The true potential of this compound lies in its utility as a multifunctional building block for advanced materials. The three bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex macromolecular architectures. This opens the door to a wide range of novel material applications that extend beyond the more commonly explored porous frameworks.

Star-Shaped Polymers and Dendrimers: The C3 symmetry of the this compound core makes it an ideal central initiator for the synthesis of star-shaped polymers and dendrimers. instras.com Through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions, polymer arms can be grown from the three aryl bromide sites. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The resulting star-shaped architecture can impart unique solution and bulk properties, such as lower viscosity and higher solubility compared to linear analogues of the same molecular weight.

Functional Polymers with Tunable Optoelectronic Properties: By carefully selecting the monomers to be coupled to the this compound core, it is possible to design polymers with tailored optoelectronic properties. core.ac.ukosti.govrsc.org For instance, coupling with electron-donating or electron-accepting moieties can be used to tune the HOMO/LUMO energy levels of the resulting material, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com The central methanol (B129727) group can also be further functionalized to modulate the material's properties or to provide a site for subsequent reactions.

Supramolecular Assemblies: The rigid, three-dimensional structure of this compound can be exploited to direct the formation of well-defined supramolecular assemblies. After conversion of the bromine atoms to other functional groups, the molecule can participate in non-covalent interactions such as hydrogen bonding or π-π stacking to form complex, ordered structures.

| Cross-Coupling Reaction | Coupling Partner | Resulting Material Class | Potential Applications |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids/esters | Poly(arylene)s, π-conjugated dendrimers | Organic electronics, sensors |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl networks, carbon-rich materials | Non-linear optics, molecular wires |

| Heck Coupling | Alkenes | Stilbene-rich polymers, branched polyolefins | Luminescent materials, polymer additives |

| Buchwald-Hartwig Amination | Amines | Triarylamine-core polymers, hole-transport materials | OLEDs, perovskite solar cells |

Integration into Hybrid Materials and Complex Systems

A significant emerging research direction is the incorporation of this compound-derived structures into hybrid materials and complex multicomponent systems. This approach aims to combine the unique properties of the organic component with those of other material classes, such as inorganic nanoparticles or other polymers, to achieve synergistic effects and novel functionalities.

Polymer-Grafted Nanoparticles: The central hydroxyl group of this compound provides a convenient point of attachment to the surface of inorganic nanoparticles (e.g., silica, titania, gold nanoparticles). Following this surface anchoring, the three aryl bromide arms can be used to initiate surface-grafted polymerization, creating a core-shell structure where the nanoparticle core is surrounded by a dense polymer brush. These hybrid materials could find applications in areas such as nanocomposites, drug delivery, and catalysis.

Hybrid Polymer Blends and Block Copolymers: Polymers synthesized from a this compound core can be blended with other polymers to create materials with enhanced properties. For example, blending a rigid, star-shaped polymer derived from this core with a flexible linear polymer could result in a material with improved mechanical strength and thermal stability. Furthermore, the hydroxyl group can be used to initiate the growth of a different type of polymer chain, leading to the formation of complex star-shaped block copolymers.

Precursors for Carbon-Rich Materials: Through high-temperature carbonization of polymers synthesized from this compound, particularly those with a high degree of aromaticity and cross-linking, it may be possible to generate porous carbon materials with a unique three-dimensional structure. Such materials could be valuable for applications in energy storage (e.g., supercapacitor electrodes) and gas adsorption.

| Hybrid System | Role of this compound Derivative | Potential Functionality | Example Application Area |

|---|---|---|---|

| Polymer-Grafted Nanoparticles | Surface-anchored initiator for polymer growth | Improved nanoparticle dispersion, surface functionalization | High-performance polymer nanocomposites |

| Hybrid Polymer Blends | Rigid, star-shaped reinforcing agent | Enhanced mechanical and thermal properties | Advanced engineering plastics |

| Star-Block Copolymers | Central core for divergent polymer growth | Self-assembly into ordered nanostructures | Nanopatterning, drug delivery vehicles |

| Porous Carbon Materials | Structural template for carbon network | High surface area, hierarchical porosity | Energy storage, catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.